molecular formula C12H26N8O3 B095896 Arg-arg CAS No. 15483-27-9

Arg-arg

Cat. No. B095896
CAS RN: 15483-27-9
M. Wt: 330.39 g/mol
InChI Key: OMLWNBVRVJYMBQ-YUMQZZPRSA-N
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Description

The compound Arg-Arg refers to a dipeptide composed of two arginine molecules. Arginine, known by the chemical name l-Arginine, is an α-amino acid that is used in the biosynthesis of proteins. It contains an α-amino group, an α-carboxylic acid group, and a side chain consisting of a 3-carbon aliphatic straight chain ending in a guanidino group. Due to the presence of this guanidino group, arginine is classified as a charged (at physiological pH), aliphatic amino acid. It is essential for various biological processes, including nitric oxide synthesis and the urea cycle .

Synthesis Analysis

The synthesis of arginine-based compounds can be complex and diverse. For instance, a chemo-enzymatic synthesis of arginine-based gemini surfactants, which are bis(Args), has been reported. These surfactants are synthesized by connecting two N(alpha)-acyl-arginine structures through the α-carboxylic groups of the arginine residues with a diaminoalkane spacer chain. The synthesis involves a two-step process, starting with the acylation of one amino group of the spacer by the carboxylic ester of N(alpha)-acyl-arginine, followed by a papain-catalyzed reaction to link another N(alpha)-acyl-arginine alkyl ester to the free aliphatic amino group of the first derivative .

Molecular Structure Analysis

Arginine's molecular structure is characterized by its guanidino group, which can form multiple hydrogen bonds and participate in various chemical reactions. The structure of arginine allows it to interact with other molecules, such as in the synthesis of arginine-based surfactants where it is linked through its carboxylic group . In the context of metal-metal bonded species, arginine does not directly participate, but the principles of bonding can be analogously understood by examining the molecular species with metal-metal bonds, such as Ar'CdCdAr', which exhibit significant p-character in their bonding HOMO .

Chemical Reactions Analysis

Arginine participates in multiple metabolic pathways. It is involved in the synthesis of nitric oxide, polyamines, proline, glutamate, creatine, and agmatine. These compounds have significant biological importance, such as in the regulation of vascular tone and immune function. Arginine is also crucial for the detoxification of ammonia in the urea cycle . In the context of metal-alkyne analogues, while arginine is not directly involved, the reactivity of such compounds with unsaturated molecules can be indicative of the reactivity of arginine's guanidino group with various substrates .

Physical and Chemical Properties Analysis

Arginine is known for its role in nutrition and metabolism. It is a nutritionally essential amino acid for various physiological processes, including spermatogenesis, embryonic survival, and fetal and neonatal growth. Arginine's physical properties, such as its solubility and charge at physiological pH, make it a critical component in maintaining vascular tone and hemodynamics. Its chemical properties allow it to be beneficial in improving cardiovascular, pulmonary, renal, gastrointestinal, liver, and immune functions, as well as in wound healing and insulin sensitivity .

Scientific Research Applications

  • Collaboration and Academic Research Quality : A study by Bermeo Andrade, López, & Martín (2009) analyzed whether collaboration contributes to high-quality scientific results, examining academic research groups at a technical university. This study found positive benefits in scientific quality from international, inter-sector, and inter-institutional collaboration.

  • Antibiotic Resistance in Wastewater : Michael-Kordatou, Karaolia, & Fatta-Kassinos (2018) reviewed the impact of antibiotic resistance, particularly antibiotic-resistant bacteria and antibiotic resistance genes (ARB&ARGs), in urban wastewater. Their review focused on advanced chemical oxidation processes (AOPs) and their efficiency in inactivating ARB and removing ARGs in wastewater effluents [Michael-Kordatou, Karaolia, & Fatta-Kassinos, 2018].

  • Scientific Networks Analysis Model : Cervantes (2015) presented a model based on Attributed Relational Graphs (ARG) for analyzing scientific collaboration networks. This model includes individual attributes of researchers and attributes of collaborative work, with a focus on internationalization rate and collaborative work classification [Cervantes, 2015].

  • Non-Oncological Applications of RGD-Based Imaging : Ebenhan et al. (2020) discussed the use of RGD (Arg-Gly-Asp) sequence in non-invasive imaging techniques for non-oncology applications. This sequence is important for recognizing adhesive extracellular matrix and cell surface proteins, with potential uses in disease monitoring like Crohn’s disease or osteoporosis [Ebenhan et al., 2020].

  • Antimicrobial Resistance in Soil and Runoff : Joy et al. (2013) studied the fate and transport of antimicrobials and antimicrobial resistance genes (ARGs) in soil and runoff following the land application of swine manure slurry. This study provides insights into the environmental impact of antimicrobial use in livestock production [Joy et al., 2013].

  • Autoradiography in Drug Discovery and Development : Solon (2007) reviewed autoradiography (ARG) as a molecular imaging technique in pharmaceutical research. This technique is crucial for studying the tissue distribution of radiolabeled substances in biological models, supporting drug discovery and development [Solon, 2007].

  • Environmental Impact of Antibiotic Resistance Genes : Chen & Xia (2017) discussed the occurrence of antibiotic-resistant genes (ARGs) in waste materials and soils, focusing on the environmental behavior of ARGs and approaches to reduce their impact. This review is crucial for understanding the ecological consequences of ARG contamination [Chen & Xia, 2017].

  • Resistome and Mobile Genetic Elements in Soil : Burch, Sadowsky, & LaPara (2014) investigated the decay rates for ARGs and class 1 integrons in soil microcosms following treated wastewater solids application, providing insights into the environmental persistence of these elements [Burch, Sadowsky, & LaPara, 2014].

  • Antibiotic Resistance as Environmental Contaminants : Pruden et al. (2006) explored ARGs as emerging environmental contaminants, analyzing their occurrence in various environmental compartments in northern Colorado [Pruden et al., 2006].

Mechanism of Action

Target of Action

Arginylarginine, also known as Arg-Arg, primarily targets the production of nitric oxide in the body . Nitric oxide is a crucial compound that plays significant roles in various systems, including the cardiovascular system, immune system, and nervous system .

Mode of Action

Arginylarginine acts as a precursor to nitric oxide . The compound interacts with its targets, leading to the production of nitric oxide, which then influences various physiological processes. Nitric oxide is known for its vasodilatory properties, which can help regulate blood pressure and improve cardiovascular health .

Biochemical Pathways

Arginylarginine is involved in several metabolic pathways. It serves as a substrate for different metabolic pathways that profoundly affect immune cell biology, especially macrophage, dendritic cell, and T cell immunobiology . The availability, synthesis, and catabolism of arginylarginine are highly interrelated aspects of immune responses . The arginase pathway, for instance, limits arginine availability for nitric oxide synthesis .

Pharmacokinetics

The pharmacokinetics of arginylarginine involves its absorption, distribution, metabolism, and excretion (ADME). A study on L-arginine, a related compound, suggests that the bioavailability of orally administered arginine is around 20%

Result of Action

The action of arginylarginine leads to molecular and cellular effects, primarily through the production of nitric oxide. This can result in vasodilation, improved immune response, and potentially beneficial effects on cardiovascular health . Additionally, arginylarginine’s role in immune cell biology can influence pro-inflammatory or anti-inflammatory immune outcomes .

Action Environment

The action, efficacy, and stability of arginylarginine can be influenced by various environmental factors. For instance, the presence of acidic residues, water molecules, and strong polarizable or negatively charged moieties from the binding site or bound ligand can impact the action of arginylarginine

Future Directions

Based on the recent achievements of resistome studies in multiple One-Health sectors, future directions for resistome research have been suggested to improve the understanding and control of ARG transmission . Another future direction is the development of new economical and environmentally friendly technologies to treat AMR in aquaculture wastewater .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N8O3/c13-7(3-1-5-18-11(14)15)9(21)20-8(10(22)23)4-2-6-19-12(16)17/h7-8H,1-6,13H2,(H,20,21)(H,22,23)(H4,14,15,18)(H4,16,17,19)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLWNBVRVJYMBQ-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165745
Record name Arginylarginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Arginylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028703
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

15483-27-9
Record name L-Arginyl-L-arginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15483-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arginylarginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015483279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arginylarginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Arginylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028703
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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